molecular formula C15H16N2O3 B5066217 N-cyclohexyl-2,3-dioxo-1-indolinecarboxamide

N-cyclohexyl-2,3-dioxo-1-indolinecarboxamide

Cat. No. B5066217
M. Wt: 272.30 g/mol
InChI Key: MHWWGDKNQCZVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHDI is a cyclic urea derivative that has been synthesized and investigated for its potential use as a drug candidate for the treatment of various diseases. The compound is known to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of CHDI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. The compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects
CHDI has been shown to exhibit a number of biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHDI is its ability to inhibit inflammation and cancer development, which makes it a promising candidate for drug development. However, one of the limitations of CHDI is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CHDI. One area of focus could be to investigate the compound's potential as a treatment for viral infections such as COVID-19. Another area of focus could be to explore the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to improve the compound's solubility and bioavailability, which could increase its potential as a drug candidate.
In conclusion, CHDI is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, which make it a potential candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a treatment for various diseases.

Synthesis Methods

CHDI can be synthesized through a multi-step process involving the reaction of cyclohexyl isocyanate with indoline-2,3-dione. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine, and the resulting product is purified using column chromatography.

Scientific Research Applications

CHDI has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-cyclohexyl-2,3-dioxoindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-13-11-8-4-5-9-12(11)17(14(13)19)15(20)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWWGDKNQCZVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.